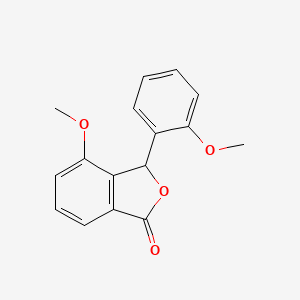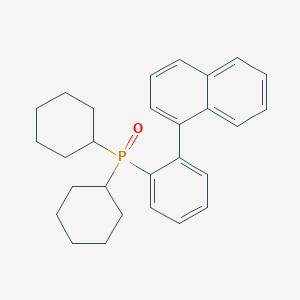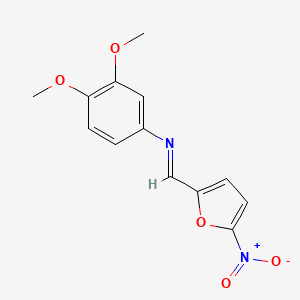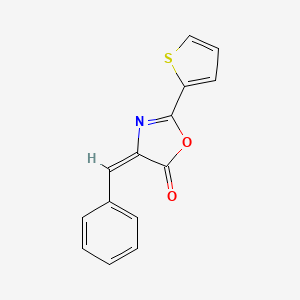![molecular formula C14H12O B12892812 2,6-Dimethyldibenzo[b,d]furan CAS No. 51801-71-9](/img/structure/B12892812.png)
2,6-Dimethyldibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyldibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds consisting of two benzene rings fused to a central furan ring. The presence of methyl groups at the 2 and 6 positions of the dibenzofuran structure imparts unique chemical and physical properties to this compound. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyldibenzo[b,d]furan typically involves the cyclization of appropriate precursors. One common method is the cyclization of diarylether derivatives. This process can be achieved through various cyclization reactions, including oxidative cyclization and metal-catalyzed cyclization . The reaction conditions often involve the use of catalysts such as palladium or copper, along with suitable oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while Friedel-Crafts acylation requires the use of acyl chlorides and aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and acylated derivatives.
Scientific Research Applications
2,6-Dimethyldibenzo[b,d]furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,6-Dimethyldibenzo[b,d]furan depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes and receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Usnic Acid: A dibenzofuran derivative with notable antimicrobial and anticancer properties.
Dibenzofuran: The parent compound, which lacks the methyl groups at the 2 and 6 positions.
Uniqueness: 2,6-Dimethyldibenzo[b,d]furan is unique due to the presence of methyl groups at specific positions, which can influence its reactivity and interaction with biological targets. This structural modification can enhance its stability, solubility, and overall biological activity compared to its analogs.
Properties
CAS No. |
51801-71-9 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2,6-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-6-7-13-12(8-9)11-5-3-4-10(2)14(11)15-13/h3-8H,1-2H3 |
InChI Key |
TVVXNMSFBQPOSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=CC=C23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12892734.png)








![Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12892779.png)
![3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892780.png)


![(R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine](/img/structure/B12892801.png)
